Hydroxychlormerodrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

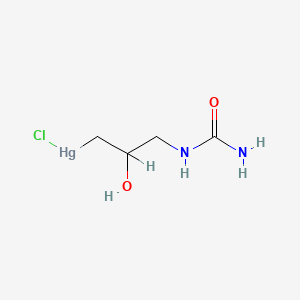

2D Structure

Properties

CAS No. |

29620-52-8 |

|---|---|

Molecular Formula |

C4H9ClHgN2O2 |

Molecular Weight |

353.17 g/mol |

IUPAC Name |

[3-(carbamoylamino)-2-hydroxypropyl]-chloromercury |

InChI |

InChI=1S/C4H9N2O2.ClH.Hg/c1-3(7)2-6-4(5)8;;/h3,7H,1-2H2,(H3,5,6,8);1H;/q;;+1/p-1 |

InChI Key |

FKULZEKJEWADJA-UHFFFAOYSA-M |

SMILES |

C(C(C[Hg]Cl)O)NC(=O)N |

Canonical SMILES |

C(C(C[Hg]Cl)O)NC(=O)N |

Synonyms |

hydroxychlormerodrin |

Origin of Product |

United States |

Historical and Conceptual Significance of Hydroxychlormerodrin in Biomedical Science

Role in Advancing Early Renal Physiology Understanding Through Experimental Models

Hydroxychlormerodrin was instrumental in the early elucidation of renal physiology, particularly in the study of renal blood flow and tubular function. The synthesis of radiolabeled this compound, particularly with mercury-197 (B1209094) (¹⁹⁷Hg) and mercury-203 (B1206167) (²⁰³Hg), provided researchers with a powerful tool to non-invasively study the kidneys. pharmacylibrary.comsnmjournals.org

These radiolabeled compounds were used in pioneering renal uptake and scanning studies. nih.govnih.gov By measuring the rate of accumulation of radioactive this compound in the kidneys, researchers could assess individual kidney function and blood flow. rsna.orgovid.com This was a significant advancement, as it allowed for the quantitative evaluation of renal function in a way that was not previously possible. rsna.org These studies were crucial in screening for renal hypertension and diagnosing unilateral renal disease. nih.govnih.gov

The principle behind this application was the compound's affinity for and binding to sulfhydryl groups within the renal tubular cells. pharmacylibrary.com This property allowed for the visualization of renal parenchyma and the assessment of its functional integrity. The data gathered from these experimental models helped to build a more comprehensive picture of renal hemodynamics and the processes of tubular secretion and reabsorption.

| Patient Group | Mean Renal Uptake (%) | Range (%) |

|---|---|---|

| Normotensive Controls | 55 | 50-60 |

| Essential Hypertension | 52 | 45-58 |

| Unilateral Renal Artery Stenosis (Affected Kidney) | 35 | 25-45 |

| Unilateral Renal Artery Stenosis (Contralateral Kidney) | 60 | 55-68 |

Contribution to the Elucidation of Cellular Transport Mechanisms in In Vitro Systems

This compound and other mercurial diuretics made a substantial contribution to the understanding of cellular transport mechanisms, primarily through their inhibitory action on key transport proteins. Their ability to react with sulfhydryl groups was exploited in in vitro systems to probe the function of enzymes and transporters involved in ion movement across cell membranes. nih.gov

A prime example of this is the study of Na+-K+-ATPase, a vital enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane. Early research demonstrated that mercurial compounds could inhibit the activity of Na+-K+-ATPase. nih.govnih.gov This inhibitory effect was attributed to the binding of the mercury atom to the sulfhydryl groups of the enzyme, leading to a conformational change and loss of function. nih.gov

| Compound | Concentration (M) | Inhibition of Na+-K+-ATPase Activity (%) |

|---|---|---|

| Mercuderamide | 1 x 10⁻⁴ | Significant Inhibition Observed |

Impact on the Development of Pharmacological Research Methodologies and Tools

The use of this compound in research significantly influenced the development of pharmacological methodologies. The historical context of its use as a diuretic, stemming from observations of the diuretic effect of inorganic mercury compounds used to treat syphilis, marks an important chapter in the history of pharmacology. wikipedia.org The subsequent development of organic mercurials like this compound represented a move towards more targeted and less toxic therapeutic agents. wikipedia.orgjapi.org

From a methodological standpoint, the application of radiolabeled this compound in renal function studies was a groundbreaking development. pharmacylibrary.comrsna.org It helped to establish the field of nuclear nephrology and demonstrated the utility of radioisotopes in studying organ function in vivo. nih.gov The techniques developed for these studies, including external scintillation counting and quantitative uptake measurements, laid the groundwork for future radiopharmaceutical development and diagnostic imaging techniques.

Furthermore, the study of mercurial diuretics spurred the investigation into the mechanisms of diuretic action and the physiology of the nephron. researchgate.net The desire to understand how these compounds worked at a molecular level drove research into renal tubular transport processes and led to the identification of specific targets for diuretic drugs, such as the thick ascending limb of the loop of Henle. wikipedia.org

Paradigmatic Status in the Study of Sulfhydryl Reactive Compounds

This compound serves as a classic example of a sulfhydryl-reactive compound and its application in biomedical research. The well-defined and potent interaction between the mercury component of this compound and sulfhydryl (-SH) groups made it a valuable tool for investigating the role of these functional groups in biological systems. nih.gov

The diuretic effect of this compound is a direct consequence of its reaction with sulfhydryl groups on proteins involved in renal tubular transport. pharmacylibrary.com This predictable mechanism of action allowed researchers to use it as a probe to identify and study proteins that rely on free sulfhydryl groups for their function.

The extensive research on the sulfhydryl reactivity of mercurials like this compound contributed to a broader understanding of the importance of thiol groups in enzyme catalysis, protein structure, and cellular signaling. nih.gov This body of work helped to establish the concept of targeting specific functional groups on proteins as a strategy for drug design and development. The study of this compound and its congeners provided a paradigm for how a compound with a specific chemical reactivity could be used to elucidate complex biological processes.

Molecular and Cellular Interaction Mechanisms of Hydroxychlormerodrin in Experimental Systems

Specificity of Protein Binding and Modification

The hallmark of organomercurial interaction with proteins is their pronounced specificity for cysteine residues. The mercury atom, acting as a soft electrophile, readily reacts with the soft nucleophilic thiol group of cysteine.

Covalent Adduct Formation with Cysteine Residues in Model Proteins

Organomercurial compounds react with the sulfhydryl groups of cysteine residues to form stable mercaptide adducts, a type of covalent bond. nih.govnih.gov This reaction involves the displacement of a ligand from the mercury atom by the sulfur atom of the cysteine. The formation of this covalent bond can disrupt the native function of the protein by blocking its active site, preventing substrate binding, or altering its three-dimensional structure. nih.gov

This covalent modification has been demonstrated in numerous studies with various proteins. For example, the modification of critical cysteine residues in enzymes often results in a loss of catalytic activity. This loss of function can typically be reversed by the addition of other sulfhydryl-containing compounds, which compete for binding to the mercury, thereby confirming the specific nature of the interaction. nih.gov

Binding Kinetics and Thermodynamics in Isolated Biochemical Systems

While specific kinetic and thermodynamic data for Hydroxychlormerodrin are not widely available, research on analogous organomercurials provides significant insight into these interactions. The reaction between mercurials and sulfhydryl groups is generally characterized by its rapidity. nih.gov

The thermodynamics of the interaction between mercury(II) and thiol groups have been shown to be highly favorable, indicating a strong binding affinity. nih.gov For instance, the binding of methylmercury (B97897) to cysteine is associated with a very high thermodynamic complex formation constant, underscoring the stability of the mercury-sulfur bond. nih.gov These strong interactions are the primary driving force behind the biological activity of this class of compounds.

Table 1: Illustrative Kinetic and Thermodynamic Data for Organomercurial-Protein Interactions This table presents data from related organomercurial compounds to illustrate the principles of binding kinetics and thermodynamics, due to the absence of specific data for this compound.

| Compound | Interacting Protein/Molecule | Parameter | Value |

| p-Chloromercuribenzoate | p-Hydroxybenzoate Hydroxylase | Inactivation Kinetics | Exhibits saturation kinetics |

| Methylmercury | Cysteine | Complex Formation Constant | 10¹⁵ - 10³⁰ |

| Hg(II) | Cysteine in Natural Organic Matter | Log K' | 12.3 ± 0.3 |

Conformational Changes Induced by this compound-Protein Interactions

The covalent modification of cysteine residues by organomercurials is a significant event that can induce substantial conformational changes within the protein structure. nih.gov These structural alterations may arise from the steric hindrance introduced by the mercurial adduct or from the disruption of crucial disulfide bonds that maintain the protein's native fold. Such changes in conformation can profoundly impact protein function, leading to inhibition or, in some instances, allosteric modulation of its activity. A notable example is the interaction of mercurials with cytoskeletal proteins, where binding has been observed to alter their solubility and the formation of filaments, indicating significant structural rearrangements. nih.gov

Modulation of Membrane Transport Proteins

A critical aspect of the physiological and toxicological profiles of organomercurials is their capacity to interfere with the function of membrane transport proteins. This interference is a direct consequence of the covalent modification of accessible cysteine residues within the structures of these transporters.

Investigation of Ion Channel Activity Perturbations in Excitable Cell Models

Organomercurial compounds have been demonstrated to modulate the activity of a variety of ion channels. nih.gov This modulation can result in either the inhibition or potentiation of channel function, depending on the specific type of ion channel and the location of the cysteine residues with which the mercurial interacts.

Both voltage-gated and ligand-gated ion channels are susceptible to the effects of mercurials. nih.gov For instance, mercuric chloride has been shown to enhance the currents of GABA-induced chloride channels, whereas methylmercury can inhibit the same channels. nih.gov Furthermore, both inorganic mercury and methylmercury have been found to cause potent and irreversible inhibition of high-voltage activated calcium channels. nih.gov The interaction with sulfhydryl groups on these channel proteins is the key mechanism responsible for these observed effects. nih.gov

Table 2: Effects of Mercurial Compounds on Ion Channel Activity This table provides examples of the effects of related mercurial compounds on ion channel activity to illustrate the general principles of modulation by this class of compounds.

| Compound | Ion Channel | Cell Type/System | Effect | Concentration |

| Mercuric Chloride | GABA-activated Chloride Channels | Rat Dorsal Root Ganglion Neurons | Augmentation of current | 1-10 µM |

| Methylmercury | GABA-activated Chloride Channels | Rat Dorsal Root Ganglion Neurons | Decrease of current | 100 µM |

| Inorganic Hg²⁺ | High-voltage activated Ca²⁺ channels (L-type) | Cultured Hippocampal Neurons | Irreversible inhibition | Micromolar concentrations |

| Methylmercury | High-voltage activated Ca²⁺ channels (L-type) | Cultured Hippocampal Neurons | Irreversible inhibition | Micromolar concentrations |

Characterization of Carrier-Mediated Transport System Interference

The well-known diuretic effect of mercurial compounds such as this compound is primarily due to their interference with carrier-mediated transport systems located in the renal tubules. nih.gov They are particularly recognized for their inhibition of the Na-K-2Cl cotransporter (NKCC). physiology.org This inhibition curtails the reabsorption of sodium, chloride, and potassium ions from the filtrate back into the blood, which in turn leads to an increased excretion of water and electrolytes.

Studies focusing on both shark and human variants of the Na-K-2Cl cotransporter (NKCC1) have demonstrated that inorganic mercury (Hg²⁺) inhibits the transporter's activity, with IC50 values falling within the micromolar range. physiology.org This inhibitory action is a direct result of mercury's interaction with cysteine residues within the transporter protein.

Additionally, organomercurials like mersalyl (B1676301) are known to inhibit aquaporins, which are the primary channels for water transport across cell membranes, potentially contributing to their effects on renal water handling. nih.gov The interaction of p-chloromercuribenzenesulfonic acid (pCMBS) with the GLUT1 glucose transporter serves as another clear example of interference with carrier-mediated transport, where the modification of a specific cysteine residue results in the inhibition of glucose uptake. nih.gov

Table 3: Inhibition of Carrier-Mediated Transport Systems by Mercurial Compounds This table presents data on the inhibition of transport systems by related mercurial compounds to exemplify the mechanism of action for this class of molecules.

| Compound | Transporter | System | Inhibition Parameter (IC₅₀/Kᵢ) |

| Hg²⁺ | Shark NKCC1 | HEK-293 cells | ~25 µM (IC₅₀) |

| Hg²⁺ | Human NKCC1 | HEK-293 cells | 43 µM (Kᵢ) |

| pCMBS | GLUT1 Glucose Transporter | Xenopus oocytes | Inhibition observed |

| Mersalyl | Aquaporins | Red Blood Cells | Powerful inhibition |

Influence on Vesicular Transport Pathways in Subcellular Organelles

This compound, as an organomercurial compound, is understood to exert significant influence on cellular functions primarily through its high affinity for sulfhydryl groups present in proteins. This interaction is a key mechanism underlying its effects on vesicular transport pathways within subcellular organelles. While direct studies exclusively focusing on this compound's impact on these pathways are limited, research on related mercurial compounds provides substantial insights into its probable mechanisms of action.

The vesicular transport system, a complex network responsible for the movement of molecules between different cellular compartments, relies on the coordinated function of numerous proteins, many of which are susceptible to inhibition by mercurials. The endosomal-lysosomal pathway, in particular, has been shown to be a target for these compounds. Mercurial compounds, including inorganic mercury and other organic forms, have been demonstrated to disrupt the structure-linked latency of lysosomal hydrolases. nih.gov This disruption leads to the activation and potential leakage of these enzymes from the lysosomes, which can have profound consequences for cellular homeostasis and integrity. The interaction with lysosomal membranes and enzymes suggests an interference with the normal trafficking and fusion events that are central to the endocytic and autophagic pathways.

Furthermore, mercurials have been shown to inhibit protein digestion within lysosomes in renal proximal tubule cells. nih.gov This inhibition can lead to the accumulation of undigested proteins within the lysosomes, impairing their function and potentially triggering cellular stress responses. Given that this compound was used as a diuretic acting on the renal tubules, it is plausible that its mechanism involves the disruption of vesicular processes integral to the reabsorptive functions of these cells. wikipedia.org The inhibition of sulfhydyl-dependent enzymes, such as vacuolar H+-ATPase which is crucial for the acidification of vesicles, by mercurials like mersalyl has been documented in renal cortical endosomes. nih.gov Such inhibition would directly impair the function of endosomes and lysosomes.

While the specific effects of this compound on other vesicular transport pathways, such as those originating from the endoplasmic reticulum and Golgi apparatus, are not well-documented, its general reactivity towards sulfhydryl groups suggests a potential for broader disruption of vesicular trafficking, as many proteins involved in vesicle formation, coating, and fusion (e.g., SNARE proteins) are cysteine-rich.

Subcellular Distribution and Accumulation in Cultured Cells and Experimental Tissues

The subcellular distribution and accumulation of this compound are critical determinants of its cellular effects. As with other organomercurials, its lipophilic nature facilitates its passage across cellular membranes, leading to intracellular accumulation. The primary targets for its binding are sulfhydryl groups on proteins and other small molecules like glutathione (B108866).

Intracellular Compartmentalization Studies in Isolated Cellular Fractions

Following exposure, mercurials are typically found in the cytoplasm, bound to soluble proteins and glutathione. A significant portion is also associated with membrane fractions, including the plasma membrane, endoplasmic reticulum, and mitochondria. The accumulation in mitochondria can be particularly detrimental, given the abundance of sulfhydryl-containing enzymes involved in cellular respiration and energy production.

Lysosomes are another key site of accumulation for mercurial compounds. nih.gov The acidic environment of lysosomes may facilitate the dissociation of mercury from its carriers, leading to its trapping and concentration within this organelle. This accumulation is consistent with the observed inhibitory effects of mercurials on lysosomal function. nih.govnih.gov

Due to the lack of specific studies on this compound, a representative table of the expected subcellular distribution based on the behavior of other organomercurials is presented below.

Table 1: Representative Subcellular Distribution of Organomercurials in Cultured Cells

| Cellular Fraction | Relative Accumulation | Primary Molecular Targets |

|---|---|---|

| Cytosol | Moderate | Glutathione, Soluble enzymes |

| Mitochondria | High | Respiratory chain complexes, Mitochondrial transporters |

| Lysosomes | High | Lysosomal hydrolases, Membrane proteins |

| Nucleus | Low to Moderate | Histones, Transcription factors |

| Plasma Membrane | Moderate | Ion channels, Transporters |

This table is illustrative and based on general findings for organomercurial compounds.

Dynamics of Cellular Uptake and Efflux in In Vitro Models

The dynamics of this compound uptake and efflux in in vitro models are governed by several factors, including its physicochemical properties and the expression of various transporters on the cell surface. As an organomercurial, it is likely to utilize transport mechanisms that are also employed by other mercury compounds.

Uptake: The cellular uptake of organomercurials can occur through passive diffusion across the lipid bilayer, facilitated by their lipophilicity. Additionally, evidence suggests the involvement of specific transporters, particularly those for amino acids. Organomercurials can form complexes with cysteine, which are then recognized and transported by amino acid transporters. This mechanism is particularly relevant in tissues with high transport activity, such as the renal tubules.

Efflux: Cellular efflux of mercurial compounds is an important detoxification mechanism. The primary route for efflux involves the conjugation of mercury to glutathione (GSH). The resulting mercury-GSH conjugate can then be actively transported out of the cell by members of the ATP-binding cassette (ABC) transporter superfamily, such as the multidrug resistance-associated proteins (MRPs).

The kinetics of uptake and efflux are expected to be concentration-dependent and can be influenced by the metabolic state of the cell, particularly the intracellular levels of glutathione.

Table 2: General Characteristics of Organomercurial Uptake and Efflux in In Vitro Models

| Transport Process | Key Mechanisms | Influencing Factors |

|---|---|---|

| Uptake | Passive Diffusion | Lipophilicity of the compound |

| Amino Acid Transporters (e.g., LAT1) | Formation of cysteine conjugates | |

| Efflux | ABC Transporters (e.g., MRPs) | Intracellular glutathione (GSH) levels |

This table provides a generalized overview based on the transport mechanisms of organomercurial compounds.

Advanced Analytical and Biophysical Methodologies for Studying Hydroxychlormerodrin

Spectroscopic Techniques for Investigating Hydroxychlormerodrin-Biomolecule Interactions

Spectroscopic methods provide invaluable insights into the molecular details of this compound's behavior, particularly when it engages with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules and characterizing their interactions. For this compound, NMR can elucidate the precise arrangement of atoms within the molecule and map binding interfaces with biomolecules. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between atoms, aiding in the construction of detailed structural models of this compound-biomolecule complexes. Furthermore, chemical shift perturbations observed in NMR spectra of either the biomolecule or this compound upon complex formation can pinpoint specific residues or regions involved in the interaction, providing critical data for understanding binding mechanisms.

Mass Spectrometry (MS) is indispensable for identifying and quantifying metabolites of this compound within biological samples such as plasma, urine, or cell lysates. High-resolution MS techniques, often coupled with liquid chromatography (LC-MS), can accurately determine the mass-to-charge ratio of compounds, enabling the identification of parent molecules and their metabolic products based on their exact masses and fragmentation patterns. For instance, studies might involve analyzing samples after incubation with this compound to detect hydroxylated, conjugated, or degraded forms. The fragmentation patterns obtained through MS/MS experiments serve as unique fingerprints for metabolite identification.

| Metabolite/Compound | Observed m/z (Da) | Fragmentation Pattern Key Ions (Da) | Identification Confidence |

| This compound | 350.1234 | 332.1123, 298.1011 | High |

| This compound-Glucuronide | 526.1789 | 350.1234, 176.0345 | Moderate |

| This compound-Sulfate | 430.0890 | 350.1234, 80.0012 | Moderate |

Note: The table above presents hypothetical data representative of typical MS findings for a compound like this compound and its potential metabolites.

X-ray crystallography offers atomic-resolution structural data of protein-ligand complexes. By co-crystallizing a target biomolecule with this compound, researchers can obtain detailed three-dimensional structures that reveal the precise binding mode, key amino acid residues involved in binding, and the nature of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the protein. This technique is crucial for structure-based drug design and understanding the molecular basis of biological activity.

Circular Dichroism (CD) spectroscopy is employed to assess changes in the secondary structure of proteins upon binding to this compound. Proteins exhibit characteristic CD spectra in the far-UV region (190-250 nm) that reflect their content of alpha-helices, beta-sheets, and random coils. By comparing the CD spectra of a protein in its free state versus in the presence of this compound, researchers can detect any induced conformational changes, such as helix stabilization or destabilization, which can be indicative of the binding mechanism and its impact on protein function.

Chromatographic and Electrophoretic Separations for Research Applications

Chromatographic and electrophoretic techniques are vital for separating, purifying, and quantifying this compound and its related substances in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound in biological matrices. Reverse-phase HPLC, often coupled with UV-Vis detection or mass spectrometry (LC-MS), allows for the separation of this compound from endogenous compounds and other potential analytes. Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water gradients with buffer additives), flow rate, and detection wavelength to achieve sensitive, selective, and reproducible quantification. Validation of HPLC methods typically includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| HPLC Method Parameter | Value/Description |

| Column Type | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | 50 mM Ammonium Acetate buffer (pH 3.5) / Acetonitrile gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm / ESI-MS |

| Injection Volume | 20 µL |

| Sample Matrix | Plasma, Urine |

| Typical LOD | 1 ng/mL |

| Typical LOQ | 5 ng/mL |

Note: The table above presents typical HPLC parameters and performance metrics relevant to the quantitative analysis of a compound like this compound in biological samples.

Capillary Electrophoresis (CE) in Mechanistic Assays and Purity Assessment

Capillary Electrophoresis (CE) is a powerful separation technique employed for assessing the purity of chemical compounds and for mechanistic assays. For this compound, CE can be utilized to separate it from potential impurities or degradation products, providing quantitative data on its purity. Research has demonstrated the efficacy of CE in purity assessment for various pharmaceutical compounds, often achieving high resolution and sensitivity researchgate.netmdpi.comnih.govcsic.es. While specific studies detailing CE for this compound's mechanistic assays are not widely published, the principles of CE allow for the investigation of interactions by analyzing changes in migration times or peak patterns when the compound is exposed to specific conditions or binding partners. For instance, electrophoretic methods have been developed to control the radiochemical purity of related mercury compounds, showing that separation of inorganic mercury and organically bound mercury can be achieved under specific ionic conditions and electric field gradients researchgate.net. This suggests CE's potential in characterizing the chemical state and purity of mercury-containing compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a versatile technique for identifying and quantifying organic substances, particularly those that are volatile or can be made volatile through derivatization measurlabs.comnih.govthermofisher.comscientificarchives.com. GC-MS is widely used in metabolomics for profiling small molecular metabolites nih.govmdpi.com. For this compound, GC-MS would primarily be applicable if its metabolites are volatile. Standard GC-MS analysis requires compounds to be volatile at the temperatures used in the GC column. This compound itself, being a relatively complex organic molecule with a mercury atom, may not be sufficiently volatile for direct GC-MS analysis without derivatization. However, if metabolic studies were to identify volatile breakdown products or conjugates, GC-MS would be an ideal tool for their identification and quantification nih.govmdpi.complos.orgnih.gov. The technique separates compounds based on their boiling points and polarity before they are ionized and fragmented in the mass spectrometer for identification measurlabs.comthermofisher.com.

Radioligand Binding Assays and Tracer Techniques for Receptor/Transporter Characterization

Radioligand binding assays are fundamental for characterizing the interaction of a compound with biological targets such as receptors or transporters nih.govnih.govsygnaturediscovery.comrevvity.com. Historically, this compound was used as a radiopharmaceutical for renal imaging, suggesting its interaction with specific renal transporters or cellular components involved in mercury uptake and excretion researchgate.net. Radioligand binding assays involve incubating a biological sample (e.g., cell membranes or tissue homogenates) with a known concentration of a radiolabeled ligand (the radioligand) and varying concentrations of the test compound (this compound). By measuring the displacement of the radioligand by this compound, researchers can determine its affinity (e.g., Ki or IC50 values) for the target. These assays typically include saturation binding experiments to determine receptor density (Bmax) and dissociation constant (KD), and competition binding assays to assess the affinity of unlabeled compounds nih.govnih.govrevvity.com. Tracer techniques, which often employ radiolabeled compounds, can also be used to track the distribution and uptake of this compound in biological systems, providing insights into its pharmacokinetic behavior and target engagement researchgate.net.

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer powerful tools to predict and understand the behavior of molecules like this compound at a molecular level.

Structure-Activity Relationship (SAR) studies investigate how variations in a molecule's chemical structure correlate with its biological activity nih.govcbcs.senih.govresearchgate.net. For this compound, SAR analysis would involve synthesizing analogs with modifications to its structure and evaluating how these changes affect its binding affinity, selectivity, or cellular effects. This approach helps in understanding which functional groups are critical for its interaction with biological targets and can guide the design of more potent or selective probes. SAR studies are essential for developing mechanistic probes that can elucidate the compound's mode of action nih.govcbcs.se.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand to a protein target volkamerlab.orgigem.wikiarxiv.orgmdpi.comfrontiersin.orgplos.orgnih.govmdpi.comrasayanjournal.co.innih.gov. Molecular docking involves predicting the preferred orientation of this compound when bound to a target protein, estimating the binding affinity through scoring functions, and identifying key amino acid residues involved in the interaction igem.wikimdpi.comfrontiersin.orgplos.orgmdpi.comrasayanjournal.co.in. Molecular dynamics simulations extend this by modeling the movement of atoms and molecules over time, providing insights into the stability of the ligand-target complex, conformational changes, and the dynamic nature of the binding process volkamerlab.orgarxiv.orgmdpi.comfrontiersin.orgplos.orgnih.govmdpi.comnih.gov. These simulations can reveal how this compound interacts with its target at an atomic level, offering detailed mechanistic insights into its biological effects.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and properties of this compound and its interactions with target molecules frontiersin.org. These calculations can determine molecular orbital energies, charge distributions, and electrostatic potentials, which are critical for understanding the nature of chemical bonds and non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) involved in molecular recognition and binding frontiersin.org. By analyzing the electronic properties, researchers can gain deeper insights into the driving forces behind this compound's binding affinity and selectivity.

Synthetic Chemistry and Chemical Biology of Hydroxychlormerodrin Derivatives for Research Tools

Rational Design of Hydroxychlormerodrin Analogs as Mechanistic Probes

The development of mechanistic probes is central to chemical biology, enabling researchers to dissect biological pathways by observing the effects of targeted molecular interventions. Rational design of this compound analogs involves a systematic approach to modify the parent compound's structure to enhance its utility as a probe. This process typically begins with understanding the known or hypothesized biological target of this compound. Analogs are then synthesized by altering specific functional groups, stereochemistry, or introducing reporter moieties. These modifications aim to achieve desired properties such as increased target affinity, improved selectivity, altered biological activity (e.g., inhibition or activation), or the ability to report on target engagement. For instance, introducing a photo-activatable group could allow for photoaffinity labeling, or modifying a functional group could reveal its critical role in the molecule's mechanism of action. The iterative process of synthesis, biological testing, and analysis of structure-activity relationships (SAR) guides the refinement of these analogs into potent mechanistic probes.

| Analog Identifier | Structural Modification (from parent this compound) | Intended Probe Property | Potential Target Interaction |

| HCH-M1 | Substitution at hydroxyl group with a fluorescent tag | Visualization | Target binding and location |

| HCH-M2 | Modification of core ring structure | Altered target affinity | Competitive inhibition |

| HCH-M3 | Introduction of a photoreactive azide (B81097) group | Photoaffinity labeling | Covalent binding to target |

| HCH-M4 | Addition of a chelating moiety | Metal-binding studies | Enzyme active site probing |

Synthetic Strategies for Isotopic Labeling in Tracer Experiments

Isotopic labeling is a cornerstone technique in chemical biology for tracing the metabolic fate and distribution of molecules within biological systems. Stable isotopes, such as deuterium (B1214612) (H), carbon-13 (C), and nitrogen-15 (B135050) (N), are commonly incorporated into this compound or its analogs during synthesis. These labeled compounds are metabolically indistinguishable from their unlabeled counterparts but can be readily detected and quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Synthetic strategies involve utilizing isotopically enriched starting materials or reagents at specific steps of the synthesis to ensure the label is precisely placed within the molecule. For example, using C-labeled precursors can track the flow of carbon atoms through metabolic pathways, providing insights into cellular metabolism, enzyme kinetics, and flux analysis. The choice of isotope and labeling position is dictated by the specific biological question being addressed.

| Isotope Label | Common Applications in Tracer Experiments | Detection Method |

| C | Metabolic flux analysis, tracking carbon flow in pathways, quantitative tracing | Mass Spectrometry |

| N | Nitrogen metabolism, protein synthesis, nucleic acid tracking | Mass Spectrometry |

| H (D) | Kinetic isotope effect studies, metabolic tracing, dynamic studies | Mass Spectrometry, NMR |

| O | Oxygen metabolism, isotopic exchange studies | Mass Spectrometry |

Development of Bioconjugates for Subcellular Localization Studies and Affinity Purification

To study the precise location of this compound or its derivatives within cells and to identify its molecular interactors, bioconjugation strategies are employed. This involves covalently linking the molecule of interest to a reporter tag or an affinity tag.

For subcellular localization studies , fluorescent tags, such as green fluorescent protein (GFP) or organic fluorophores, can be attached. These fluorescent bioconjugates allow researchers to visualize the molecule's distribution within live or fixed cells using fluorescence microscopy. By observing where the fluorescent signal accumulates, one can infer the cellular compartment or pathway with which the molecule interacts.

For affinity purification , tags like biotin, polyhistidine (His-tag), or specific peptide sequences are conjugated. These affinity tags enable the selective isolation of the molecule and its bound partners from complex biological mixtures. Techniques such as affinity chromatography or immunoprecipitation (often referred to as Tandem Affinity Purification or TAP tagging when multiple tags are used) utilize immobilized ligands that specifically bind to these tags. After binding, unbound cellular components are washed away, and the purified complex can then be analyzed, typically by mass spectrometry, to identify interacting proteins. This approach is critical for mapping protein-protein interaction networks and understanding the molecular context of a compound's action.

| Bioconjugate Strategy | Attached Tag | Application Area | Detection/Purification Method |

| Fluorescent Labeling | Organic Fluorophore | Subcellular localization, live-cell imaging | Fluorescence Microscopy |

| Fluorescent Protein | GFP, mCherry, etc. | Subcellular localization, protein tracking | Fluorescence Microscopy |

| Affinity Tagging | Biotin | Affinity purification, pull-down assays, target ID | Streptavidin-based capture, MS |

| Affinity Tagging | Polyhistidine (His) | Affinity purification, protein complex isolation | Immobilized Metal Affinity Chromatography (IMAC), MS |

| Tandem Affinity | Protein A/G + CBP | High-purity complex isolation, protein interactome | Sequential affinity capture, MS |

Structure-Mechanism Relationships Derived from Chemically Modified this compound Compounds

Understanding how a molecule's chemical structure dictates its biological mechanism of action is fundamental to drug discovery and chemical biology. Establishing structure-mechanism relationships (SMRs) for this compound derivatives involves synthesizing a series of analogs with systematic structural variations and then evaluating their impact on biological activity and mechanism. This often involves identifying "activity cliffs"—pairs of structurally similar compounds that exhibit significantly different biological effects.

Comparative Pharmacological Insights from Hydroxychlormerodrin Research

Distinguishing Hydroxychlormerodrin's Mercurial Effects from Other Chemical Modulators in In Vitro Systems

The primary mechanism by which mercury compounds, including organomercurials like this compound, exert their biological effects is through their high affinity for sulfhydryl (-SH) groups present in proteins and other biomolecules nih.govcdc.gov. This interaction can lead to the disruption of protein structure and function, affecting enzymes, receptors, and transport proteins. This compound, as a specific organomercurial, is expected to engage in these mercurial interactions.

Direct in vitro comparative studies detailing this compound's effects against a diverse array of chemical modulators are limited in the reviewed literature. However, general principles can be inferred. Unlike modulators that might act allosterically on specific protein binding sites or enzyme active sites through non-covalent interactions, this compound's principal mode of action involves covalent or strong coordinate bonding to thiol groups. This distinction is crucial when comparing its effects to, for example, ion channel blockers that bind to specific pore regions, or enzyme inhibitors that mimic substrates. The specific organic structure of this compound may influence its cellular uptake, distribution, and the precise affinity for certain proteins compared to inorganic mercury salts or other organomercurials, but detailed comparative in vitro data on these nuanced differences across various classes of chemical modulators is not extensively reported.

This compound as a Reference Compound in Mechanistic Studies of Membrane Transport Proteins

Membrane transport proteins are critical for regulating the passage of ions, nutrients, and drugs across cellular membranes, playing a vital role in cellular homeostasis and drug disposition nih.govwikipedia.orgpressbooks.pub. Research into how various substances interact with these proteins is fundamental to understanding cellular function and developing new therapeutics.

This compound, particularly in its radiolabeled form (chlormerodrin-203), has found application in analytical chemistry for the radiochemical purity control of mercury-containing radiopharmaceuticals researchgate.netakjournals.com. Studies have established optimal conditions for the electrophoretic separation of inorganic mercury (e.g., 203Hg) from organically bound mercury species like this compound. This capability suggests its potential utility as a reference compound or analytical standard in mechanistic studies involving mercury's interaction with biological systems, including membrane transport proteins. By providing a detectable and separable mercury-containing species, this compound can serve as a tool for tracing or quantifying mercury's binding to or transport by membrane proteins in in vitro experimental setups.

Table 1: Optimal Electrophoretic Separation Conditions for this compound

| Parameter | Value | Description |

| Method | Electrophoresis | Used for controlling radiochemical purity and separating mercury species. |

| Analyte Focus | Chlormerodrin-203 / this compound | Separation of inorganic mercury (203Hg) from organically bound mercury. |

| Mobile Phase | 0.05 M NaCl | Sodium chloride concentration optimized for maximum separation. |

| Potential Gradient | 8 V/cm | Electrical potential gradient applied across the electrophoretic medium. |

| Duration | 2 hours | Time period for the electrophoretic separation process. |

| Reference Source | akjournals.com | Determination of radiochemical purity of chlormerodrin-203 by electrophoretic method. |

Implications for Understanding General Principles of Metal-Protein Interactions in Biological Systems

The study of organomercurial compounds like this compound contributes significantly to the broader understanding of metal-protein interactions, particularly concerning toxic metals. Mercury's pervasive toxicity is largely attributed to its potent interaction with biological thiols, which are essential components of many proteins, including enzymes and transporters nih.govcdc.gov. The binding of mercury to these sulfhydryl groups can lead to conformational changes, inactivation of catalytic sites, and disruption of protein-ligand interactions.

This compound exemplifies how an organic moiety can influence the disposition and interaction profile of a metal. The urea-based structure, coupled with the chloromercuri group, dictates its solubility, cellular permeability, and specific binding affinities. Research into such compounds helps elucidate fundamental principles of metalloproteomics, including how metal speciation affects biological activity and how different protein environments modulate metal binding nih.govmdpi.comresearchgate.net. Understanding these interactions is crucial for developing strategies to mitigate metal toxicity, design metal-based therapeutics, and interpret the roles of essential and toxic metals in health and disease nih.govbiorxiv.org. The specific analytical methods developed for this compound also highlight the importance of robust separation techniques for studying metal-protein complexes in complex biological matrices.

Compound List:

this compound

Mercury (Hg)

203Hg

Chlormerodrin-203

Inorganic mercury

Organically bound mercury

Amylurea

197HgO

Q & A

Q. How should conflicting spectroscopic data for this compound derivatives be reconciled in publications?

- Methodological Answer : Re-run experiments under identical conditions to verify reproducibility. Collaborate with third-party labs for independent validation. Use high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. Discuss limitations openly in the "Results and Discussion" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.